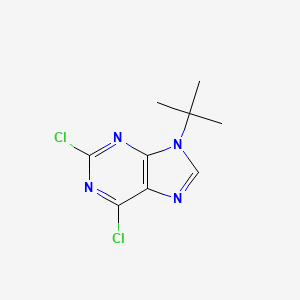

9-(tert-butyl)-2,6-dichloro-9H-purine

描述

Structure

3D Structure

属性

分子式 |

C9H10Cl2N4 |

|---|---|

分子量 |

245.11 g/mol |

IUPAC 名称 |

9-tert-butyl-2,6-dichloropurine |

InChI |

InChI=1S/C9H10Cl2N4/c1-9(2,3)15-4-12-5-6(10)13-8(11)14-7(5)15/h4H,1-3H3 |

InChI 键 |

CQLYJLJZGZDGAT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)N1C=NC2=C1N=C(N=C2Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 9 Tert Butyl 2,6 Dichloro 9h Purine

Synthesis of the 2,6-Dichloropurine (B15474) Core

The formation of the 2,6-dichloropurine scaffold is a foundational step in the synthesis of the target molecule. Historically, several routes have been developed, primarily involving either the direct chlorination of readily available purine (B94841) precursors or the construction of the purine ring system from acyclic or heterocyclic building blocks.

Classical Chlorination Routes (e.g., from Xanthine (B1682287), Hypoxanthine)

The most direct and widely employed method for the synthesis of 2,6-dichloropurine is the chlorination of naturally occurring oxypurines such as xanthine and hypoxanthine (B114508). ub.edunih.gov This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or other acid scavengers. ub.eduresearchgate.net

The reaction of xanthine with phosphorus oxychloride is a vigorous process that requires high temperatures, often in a sealed vessel, to drive the reaction to completion. nih.gov The use of additives can significantly influence the reaction's efficiency. For instance, N,N-dimethylaniline has been used as a catalyst and solvent in the chlorination of hypoxanthine. researchgate.net

Similarly, hypoxanthine can be converted to 6-chloropurine (B14466), which can then be further chlorinated to 2,6-dichloropurine. nih.gov The direct conversion of hypoxanthine to 2,6-dichloropurine has also been reported. ub.edu The conditions for these reactions are often harsh, involving refluxing phosphorus oxychloride, and the yields can be variable.

| Starting Material | Chlorinating Agent | Additives/Catalysts | General Conditions | Reported Yields |

|---|---|---|---|---|

| Xanthine | POCl₃ | Weak nucleophilic organic bases (e.g., amidine, guanidine (B92328) base) | High temperature, sealed tube or reflux | Moderate to good nih.gov |

| Hypoxanthine | POCl₃ | N,N-dimethylaniline | Reflux | Good researchgate.net |

| Hypoxanthine 1-N-oxide | POCl₃ | Organic bases | - | - ub.edu |

Purine Ring Construction via Heterocyclic Precursors

An alternative to the direct chlorination of existing purine rings is the construction of the purine scaffold from suitably substituted pyrimidine (B1678525) precursors. This approach offers greater flexibility in the introduction of substituents. A common strategy involves the use of a 4,5-diaminopyrimidine (B145471) derivative, which is then cyclized to form the imidazole (B134444) portion of the purine ring.

Process Optimization and Industrial Viability Considerations

For the large-scale production of 2,6-dichloropurine, both the efficiency of the reaction and the ease of purification are critical. The classical chlorination routes, while direct, often suffer from harsh reaction conditions, the use of excess corrosive reagents like phosphorus oxychloride, and the formation of difficult-to-remove byproducts. nih.gov

Research into process optimization has focused on several key areas. The use of weak nucleophilic organic bases, such as amidines or guanidine bases, has been shown to facilitate the direct chlorination of xanthine with phosphorus oxychloride, leading to improved yields and potentially milder conditions. nih.gov The choice of solvent can also play a crucial role, with some studies exploring solvent-free conditions to simplify work-up and reduce waste. acs.org

From an industrial perspective, methods that avoid the use of sealed high-temperature reactors are preferable. nih.gov Furthermore, the development of protocols that minimize the formation of isomeric impurities is essential for ensuring the quality of the final product and simplifying purification processes. The economic viability of any industrial process is heavily dependent on the cost and availability of the starting materials, making the use of inexpensive precursors like xanthine particularly attractive. acs.org

N9-Alkylation with tert-Butyl Moiety

The introduction of the tert-butyl group at the N9 position of the 2,6-dichloropurine core is a non-trivial synthetic step due to the steric hindrance of the tert-butyl group and the potential for alkylation at other nitrogen atoms of the purine ring, primarily N7.

Regioselective N9-Alkylation Strategies

Achieving high regioselectivity for N9-alkylation over N7-alkylation is a central challenge in purine chemistry. The ratio of N9 to N7 isomers is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the temperature. nih.gov Generally, the N9 position is thermodynamically favored, while the N7 position is often kinetically favored. nih.gov

For bulky alkyl groups like tert-butyl, direct alkylation can be particularly challenging. The steric hindrance of the tert-butyl group can disfavor the direct approach to the N9 position. To overcome this, various strategies have been explored. One approach involves the use of protecting groups to block other reactive sites on the purine ring, thereby directing alkylation to the desired nitrogen. Another strategy is to manipulate the reaction conditions to favor the formation of the thermodynamically more stable N9-isomer. nih.gov Computational studies have also been employed to predict the relative reactivity of the N7 and N9 positions, aiding in the rational design of regioselective synthetic routes.

Direct Alkylation Protocols Using tert-Butyl Derivatives

Direct alkylation of 2,6-dichloropurine with a tert-butyl halide, such as tert-butyl bromide, is often inefficient under standard alkylating conditions and may fail to produce the desired N9-substituted product. ub.edu The steric bulk of the tert-butyl group significantly impedes the Sₙ2 reaction at the purine nitrogen.

To facilitate the introduction of the tert-butyl group, alternative methods have been developed. One successful approach is the Vorbrüggen (silylation) method, which is commonly used for the synthesis of nucleosides. nih.gov In this method, the purine is first silylated to increase its solubility and reactivity. The silylated purine is then reacted with a suitable tert-butyl donor in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). nih.gov By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to favor the formation of the thermodynamically stable N9-(tert-butyl) isomer. acs.orgnih.gov For instance, carrying out the silylation tert-butylation reaction at elevated temperatures (e.g., 80 °C) has been shown to yield the N9-isomer as the predominant product. nih.gov

Another strategy that has been explored for N9-alkylation of purines is the Mitsunobu reaction. mdpi.com This reaction allows for the alkylation of a nucleophile (in this case, the purine) with an alcohol (tert-butanol) under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate). organic-chemistry.org While often providing good N9-selectivity, the purification of the product from the reaction byproducts can sometimes be challenging. mdpi.com Phase-transfer catalysis has also emerged as a powerful technique for the alkylation of heterocycles, offering advantages such as the use of milder bases and a wider range of solvents. acsgcipr.orgmdpi.com

| Method | tert-Butyl Source | Key Reagents/Catalysts | General Conditions | Key Outcome |

|---|---|---|---|---|

| Direct Alkylation | tert-Butyl bromide | Base (e.g., K₂CO₃) | Often low to no yield for tert-butyl group ub.edu | Inefficient due to steric hindrance |

| Vorbrüggen (Silylation) Method | tert-Butyl bromide | Silylating agent (e.g., BSA), Lewis acid (e.g., SnCl₄) | Elevated temperature (thermodynamic control) | Favors N9-isomer formation acs.orgnih.gov |

| Mitsunobu Reaction | tert-Butanol | Triphenylphosphine (B44618), DEAD/DIAD | Mild, neutral conditions | Good N9-selectivity, potential purification challenges mdpi.comorganic-chemistry.org |

Mitsunobu Reaction for N9-Substitution

The Mitsunobu reaction is a versatile and widely utilized method in organic synthesis for the alkylation of acidic pronucleophiles, such as purines, with primary or secondary alcohols. nih.govorganic-chemistry.org This reaction proceeds under mild, neutral conditions and is characterized by the stereochemical inversion at the alcohol's carbon center. organic-chemistry.org In the context of purine chemistry, it provides a valuable route for the formation of N-C bonds, particularly for synthesizing N9-substituted derivatives. mdpi.com

The reaction typically involves an alcohol, the purine substrate (e.g., 2,6-dichloropurine), a phosphine reagent like triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The mechanism involves the activation of the alcohol by a phosphonium (B103445) intermediate, making it susceptible to nucleophilic attack by the purine anion. organic-chemistry.org

For the synthesis of N9-alkylated 2,6-dichloropurines, the Mitsunobu reaction has been successfully employed. For instance, the reaction of 2,6-dichloropurine with 2,6-difluorobenzyl alcohol in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in dry tetrahydrofuran (B95107) (THF) yielded the desired N9-substituted product, 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, as the major isomer with a 73% yield. pharm.or.jp While often favored, the reaction is not always completely regiospecific, and the formation of the N7-isomer can occur as a significant byproduct. mdpi.compharm.or.jp

Table 1: Mitsunobu Reaction of 2,6-Dichloropurine with 2,6-Difluorobenzyl Alcohol

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloropurine, 2,6-Difluorobenzyl alcohol | Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) | Dry Tetrahydrofuran (THF) | 50°C, 2 days | 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine | 73% | pharm.or.jp |

Comparison of N9 vs. N7 Alkylation Outcomes

The alkylation of purine derivatives, including 2,6-dichloropurine, is complicated by the presence of multiple reactive nitrogen atoms in the heterocyclic ring, primarily at the N7 and N9 positions. researchgate.net Consequently, direct alkylation reactions often result in a mixture of N9- and N7-substituted regioisomers. researchgate.netnih.govacs.org The ratio of these isomers is highly dependent on the reaction conditions, the nature of the alkylating agent, and the substituents on the purine ring. nih.govnih.gov

Generally, the N9-alkylated purine is the thermodynamically more stable isomer and often predominates in the product mixture. nih.govacs.org In contrast, the N7 isomer can sometimes be favored under kinetically controlled conditions. acs.org The differentiation between N7 and N9 isomers can be reliably achieved using NMR spectroscopy, particularly by analyzing the chemical shifts of the C5 and C8 carbons. acs.org For N9-alkylated 6-chloropurines, the C5 carbon chemical shift is typically around 132 ppm, whereas for the N7 isomers, it is more shielded, appearing at approximately 123 ppm. acs.org

In the Mitsunobu reaction of 2,6-dichloropurine with 2,6-difluorobenzyl alcohol, a clear preference for N9-alkylation was observed, with the N9 isomer being isolated in 73% yield, compared to only 10% for the N7 isomer. pharm.or.jp Similarly, the benzylation of 2,6-dichloropurine with benzyl (B1604629) bromide under microwave irradiation also yielded the N9-benzylated product along with a small proportion of the N7-isomer. ub.edu A study on the tert-butylation of 6-chloropurine demonstrated that heating the reaction at 80°C under specific conditions led to the predominant formation of the N9-isomer, 9-(tert-butyl)-6-chloro-9H-purine, with no N7-isomer detected in the final mixture. nih.govacs.org

Table 2: Comparison of N9 vs. N7 Alkylation Yields for Dichloropurines

| Purine Substrate | Reaction Type | Alkylating Agent | N9-Isomer Yield | N7-Isomer Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropurine | Mitsunobu | 2,6-Difluorobenzyl alcohol | 73% | 10% | pharm.or.jp |

| 2,6-Dichloropurine | Alkylation (Microwave) | Benzyl bromide | Major product | Minor product | ub.edu |

Advanced Synthetic Techniques for 9-(tert-butyl)-2,6-dichloro-9H-purine

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved selectivity compared to conventional heating methods. ub.eduresearchgate.net This technology has been effectively applied to the synthesis of various heterocyclic compounds, including substituted purines. capes.gov.bracs.orgrsc.org

In the context of purine alkylation, microwave irradiation can significantly enhance reaction efficiency. ub.edu For the alkylation of 2,6-dichloropurine, the use of microwave heating has been shown to provide better results than classical heating methods. ub.edu For example, the methylation of 2,6-dichloropurine in the presence of tetrabutylammonium (B224687) hydroxide (B78521) ((Bu)4NOH) was more efficient under microwave irradiation. ub.edu This technique is particularly advantageous as it can rapidly deliver energy to the reaction mixture, facilitating faster reaction rates and often cleaner product formation. The use of microwave assistance in the N-alkylation of purines can lead to high yields of the desired N9-alkylated derivatives in reaction times as short as a few minutes. ub.edubeilstein-journals.org

Table 3: Microwave-Assisted Alkylation of Purines

| Substrate | Alkylating Agent | Base/Solvent | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropurine | Methyl iodide | (Bu)4NOH | Microwave heating | Offered better results than classical heating. | ub.edu |

| 6-Chloropurine | Methyl iodide | (Bu)4NOH / Acetonitrile | 60°C, 30 min (Microwave) | High regioselectivity for N9-isomer. | ub.edu |

One-Pot Synthetic Approaches

Instead of alkylating a pre-existing purine ring, advanced one-pot techniques often build the desired substituted purine scaffold from simpler pyrimidine precursors. One such method involves the synthesis of 6,8,9-trisubstituted purines starting from 5-amino-4-chloro-6-alkylamino pyrimidines. researchgate.net Another versatile one-pot approach allows for the synthesis of highly functionalized 9-aryl-substituted chloropurines from 5-amino-4-chloropyrimidines using Vilsmeier-type reagents. figshare.com This strategy involves the cyclization of a pyrimidine intermediate to form the fused imidazole ring of the purine core in a single pot. figshare.com These methods provide a powerful platform for generating structural diversity in purine libraries by allowing for the introduction of various substituents at positions 6, 8, and 9 in a convergent and efficient manner. researchgate.netfigshare.com

Derivatization and Subsequent Chemical Transformations of 9 Tert Butyl 2,6 Dichloro 9h Purine

Selective Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the purine (B94841) ring, further enhanced by the two chlorine atoms, makes 9-(tert-butyl)-2,6-dichloro-9H-purine an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The C6 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position, allowing for regioselective and sequential substitutions. hilarispublisher.comresearchgate.net

Amination at C2 and C6 Positions

The introduction of amino groups at the C2 and C6 positions of the purine core can be achieved through reactions with various primary and secondary amines. The inherent higher reactivity of the C6 position allows for selective mono-amination. For instance, the reaction of 2,6-dichloropurine (B15474) with secondary amines like morpholine (B109124) proceeds regioselectively at the C6 position. researchgate.net This selectivity is a common feature in the chemistry of 2,6-dihalopurines. hilarispublisher.comresearchgate.net Subsequent amination at the C2 position can be achieved, often requiring more forcing conditions. This stepwise approach provides access to a range of 2,6-diamino-substituted purine derivatives.

Thiolation and Selanylation Reactions

The chlorine atoms of this compound can be displaced by sulfur and selenium nucleophiles to yield the corresponding thioether and selenoether derivatives. The synthesis of 6-mercaptopurine (B1684380) derivatives has been reported through the reaction of 6-chloropurines with potassium thioacetate. hilarispublisher.com

More specifically, the synthesis of 2-chloro-6-selanylpurine derivatives has been demonstrated using 2,6-dichloropurines as starting materials. nih.govacs.org In these reactions, selenols (RSeH), generated in situ from the corresponding diselenides, react selectively at the C6 position. This regioselectivity is consistent with the established reactivity pattern of 2,6-dichloropurines.

Table 1: Synthesis of 2-Chloro-6-selanylpurine Derivatives

Starting Material Diselenide Reaction Conditions Product Yield Reference 2,6-dichloro-9H-purine Diphenyl diselenide i-PrOH, H3PO2, 5°C to rt 2-Chloro-6-(phenylselanyl)-9H-purine 50% [1, 8] 9-heptyl-2,6-dichloro-9H-purine Diphenyl diselenide i-PrOH, H3PO2, ice bath to rt 2-Chloro-9-heptyl-6-(phenylselanyl)-9H-purine 59% [1, 8] 9-heptyl-2,6-dichloro-9H-purine Dipentyl diselenide i-PrOH, NaBH4, 60°C 2-Chloro-9-heptyl-6-(n-pentylselanyl)-9H-purine 66% [1, 8]

Sequential and Regioselective Displacements

The differential reactivity of the C6 and C2 positions of this compound is a cornerstone for its sequential and regioselective derivatization. The C6-chloro substituent is significantly more susceptible to nucleophilic attack than the C2-chloro substituent. This allows for a stepwise functionalization strategy, where the first nucleophilic substitution occurs selectively at the C6 position. The resulting 2-chloro-6-substituted-9-(tert-butyl)-9H-purine can then undergo a second, distinct nucleophilic substitution at the C2 position, often under harsher reaction conditions. This sequential approach has been successfully employed to synthesize a wide array of disubstituted purine derivatives with different functionalities at the C2 and C6 positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the halogenated positions.

Palladium-Catalyzed Suzuki-Miyaura Coupling at Halogenated Positions

The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the formation of C-C bonds by coupling the chlorinated purine with organoboron reagents in the presence of a palladium catalyst. researchgate.netstudfile.net Similar to nucleophilic aromatic substitution, the Suzuki-Miyaura coupling exhibits regioselectivity, with the C6 position being more reactive than the C2 position.

For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid under anhydrous conditions selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.netstudfile.net The use of an excess of the boronic acid leads to the disubstituted product, 9-benzyl-2,6-diphenylpurine. researchgate.netstudfile.net This regioselectivity allows for the controlled, stepwise introduction of different aryl or vinyl groups at the C6 and C2 positions.

Table 2: Regioselective Suzuki-Miyaura Coupling of 9-Benzyl-2,6-dichloropurine

Starting Material Boronic Acid (Equivalents) Catalyst Base Solvent Product Yield Reference 9-Benzyl-2,6-dichloropurine Phenylboronic acid (1 equiv.) Pd(PPh3)4 K2CO3 Toluene 9-Benzyl-2-chloro-6-phenylpurine 77% [3, 6] 9-Benzyl-2,6-dichloropurine Phenylboronic acid (3 equiv.) Pd(PPh3)4 K2CO3 Toluene 9-Benzyl-2,6-diphenylpurine 84% [3, 6]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Integration

The integration of triazole moieties onto the purine scaffold can be achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click" reaction. wikipedia.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species.

A synthetic route to 2,6-bistriazolylpurine derivatives starts from 2,6-dichloropurines. beilstein-journals.orgd-nb.info The initial step involves the conversion of the chloro groups to azido (B1232118) groups, typically by reaction with sodium azide. The resulting 2,6-diazidopurine derivative can then undergo a CuAAC reaction with a terminal alkyne to afford the corresponding 2,6-bistriazolylpurine. beilstein-journals.orgd-nb.info This methodology allows for the introduction of a wide variety of substituents on the triazole rings, depending on the alkyne used.

Other Coupling Methodologies for C-C and C-N Bond Formation

Beyond standard nucleophilic aromatic substitution (SNAr) reactions, metal-catalyzed cross-coupling reactions are pivotal for creating C-C and C-N bonds at the C2 and C6 positions of the this compound core. The differential reactivity of the C6 and C2 positions, with the C6 position being generally more susceptible to substitution, allows for regioselective functionalization. lookchem.comresearchgate.net

C-C Bond Formation:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are highly effective for introducing aryl, heteroaryl, and alkenyl groups. Studies on analogous 9-alkyl-2,6-dichloropurines have demonstrated that these reactions can be performed selectively at the C6 position by using one equivalent of the organometallic reagent. researchgate.net

For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid in the presence of a palladium catalyst selectively yields 9-benzyl-2-chloro-6-phenylpurine. researchgate.net A similar regioselectivity is observed in Stille couplings with organotin reagents. lookchem.com The C2 position can be subsequently functionalized by employing a second, distinct coupling partner under more forcing conditions or by using a different catalyst system. This stepwise approach allows for the synthesis of unsymmetrically disubstituted purines.

Table 1: Regioselective C-C Coupling Reactions of 9-Alkyl-2,6-dichloropurines

| 9-Substituent | Coupling Partner | Catalyst System | Position of Substitution | Product | Reference |

| Benzyl (B1604629) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C6 | 9-Benzyl-2-chloro-6-phenylpurine | researchgate.net |

| Benzyl | (E)-2-Phenylvinyl(tributyl)tin | Pd(PPh₃)₂Cl₂ | C6 | 9-Benzyl-2-chloro-6-((E)-2-phenylvinyl)purine | lookchem.com |

| Isopropyl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | C6 and C2 | 2,6-Bis(4-methoxyphenyl)-9-isopropylpurine | nih.gov |

C-N Bond Formation:

While classical SNAr reactions with amines are common, modern C-N coupling methodologies like the Buchwald-Hartwig amination offer a broader substrate scope and milder reaction conditions. This palladium-catalyzed reaction enables the coupling of a wide range of primary and secondary amines, anilines, and N-heterocycles to the purine core. As with C-C couplings, the greater reactivity of the C6-Cl bond allows for selective mono-amination at this position. Subsequent amination at the C2 position can then be achieved, often requiring higher temperatures or stronger basic conditions, to furnish 2,6-diamino-purine derivatives.

Purine Ring System Modifications

Ring Opening and Recyclization Mechanisms

Modification of the purine core through ring opening and recyclization is a powerful strategy for creating diverse heterocyclic systems. Typically, this involves the cleavage of the pyrimidine (B1678525) or imidazole (B134444) portion of the purine scaffold, followed by condensation with a new reagent to form a modified ring system.

For 2,6-disubstituted purines, the pyrimidine ring is the more common site of such transformations. Ring opening can be initiated by nucleophilic attack, often by a strong nucleophile like hydrazine (B178648) or under harsh hydrolytic conditions. For example, treatment of certain purine derivatives with hydrazine can lead to the opening of the pyrimidine ring to form a 4,5-diaminoimidazole intermediate, which can then be recyclized with various one-carbon synthons (e.g., orthoesters, aldehydes) to generate novel purine analogues or other fused heterocyclic systems.

However, for substrates like this compound, the electron-withdrawing nature of the two chlorine atoms stabilizes the purine ring, making it relatively resistant to ring-opening reactions under standard conditions. Specific literature detailing ring opening and recyclization mechanisms for this particular compound is scarce, suggesting that such transformations are not synthetically straightforward and may require highly activated reagents or specific reaction pathways that overcome the inherent stability of the dichloropurine core.

Dimroth Rearrangement in Purine Derivatization

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, typically involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov In the context of purine chemistry, a classic Dimroth rearrangement often involves 1-alkylated adenines, where the N1 nitrogen and the exocyclic amino group at C6 effectively switch places. This proceeds through a ring-opening of the pyrimidine ring to an intermediate, followed by rotation and ring-closure. researchgate.net

The structure of this compound, however, does not lend itself to a conventional Dimroth rearrangement. The mechanism requires an N1-substituted purine with an exocyclic imino or amino group at one of the adjacent carbons (C2 or C6). As the target compound is substituted at N9 and possesses chloro groups at C2 and C6, it lacks the requisite structural motif for this specific type of isomerization. Consequently, the Dimroth rearrangement is not a characteristic reaction for the derivatization of this compound.

Regioselective C-H Functionalization Strategies

While the functionalization of halogenated positions on the purine ring is common, direct C-H functionalization offers an alternative and atom-economical approach to derivatization. The purine core features a single C-H bond on the imidazole ring at the C8 position. This position is generally less reactive than the C2 and C6 positions bearing chloro-substituents but can be activated for functionalization, particularly using transition metal-catalyzed methods.

A powerful strategy involves a sequential approach where the C2 and C6 positions are first functionalized via cross-coupling reactions, followed by a directed C-H activation at the C8 position. Research on the closely related 9-isopropyl-2,6-dichloropurine has shown that after Suzuki coupling reactions to install aryl groups at C2 and C6, the resulting 2,6-diaryl-9-isopropylpurine can undergo a palladium-catalyzed C-H arylation at the C8 position. nih.gov This reaction typically employs an aryl halide as the coupling partner, a palladium catalyst, and a suitable ligand and base. This methodology allows for the synthesis of complex, polysubstituted purine scaffolds that would be difficult to access through classical methods. nih.gov

Table 2: Sequential C-H Functionalization of a 9-Alkyl-2,6-diarylpurine

| Starting Material | C-H Functionalization Reagent | Catalyst System | Position of Substitution | Final Product | Reference |

| 2,6-Di(p-tolyl)-9-isopropylpurine | 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | C8 | 2,6,8-Tri(p-tolyl)-9-isopropylpurine | nih.gov |

This regioselective C-H functionalization strategy highlights the sophisticated level of control achievable in modern purine chemistry, enabling the exhaustive derivatization of the heterocyclic core.

Structure Activity Relationship Sar and Design Principles for 9 Tert Butyl 2,6 Dichloro 9h Purine Analogues

Systematic Evaluation of Substituent Effects at C2, C6, and N9

The purine (B94841) scaffold offers three key positions for substitution—C2, C6, and N9—each providing a vector for modifying the compound's interaction with biological targets. nih.gov Systematic exploration of these positions has yielded crucial insights into the structural requirements for activity.

C6 Position: Modifications at the C6 position have a significant impact on the biological activity of purine analogues. The introduction of various amine-containing substituents, particularly arylpiperazinyl systems, has been shown to be beneficial for cytotoxic activity. nih.govresearchgate.net For instance, replacing the chlorine atom at C6 with different substituted anilines or piperazine (B1678402) moieties can dramatically alter the compound's potency and selectivity. The nature of the substituent on these appended rings further refines the interaction.

C2 Position: The C2 position is sensitive to the steric bulk of the substituent. Studies have consistently shown that the use of bulky systems at the C-2 position of the purine ring is generally unfavorable for cytotoxic activity. nih.govresearchgate.net Smaller, less sterically demanding groups are preferred, suggesting that the C2 position may be situated in a sterically constrained region of the target's binding pocket. The chlorine atom in the parent compound, 9-(tert-butyl)-2,6-dichloro-9H-purine, represents a common starting point for further derivatization at this position.

| Position | Favorable Substituents | Unfavorable Substituents | Rationale |

| C2 | Small, non-bulky groups (e.g., Cl, small amines) | Bulky systems (e.g., large aryl groups) | The binding site likely has a sterically constrained pocket near the C2 position. nih.govresearchgate.net |

| C6 | Arylpiperazinyl systems, substituted anilines | Small alkyl chains | This position often interacts with a more open or flexible region of the binding site, allowing for larger, feature-rich groups to enhance binding. nih.govresearchgate.net |

| N9 | Alkyl groups (e.g., butyl, cyclopropylmethyl), tert-butyl | Very large or polar groups | The N9 substituent influences the overall orientation and can engage in hydrophobic interactions within the binding pocket. mdpi.comacs.orgnih.gov |

Influence of the N9-tert-Butyl Group on Molecular Interactions

The N9-tert-butyl group is a distinctive feature of this compound that significantly influences its chemical properties and molecular interactions. This bulky, hydrophobic group serves as a critical anchor, impacting the molecule's orientation and stability.

The introduction of a tert-butyl group at the N9 position is less common than at the N7 position, where it can be introduced regioselectively under specific reaction conditions using a tin(IV) chloride (SnCl₄) catalyst. acs.orgnih.gov The stability of the tert-butyl group at different positions on the purine ring varies; for example, the N7-tert-butyl group is reported to be stable in basic conditions but can be unstable in the presence of aqueous mineral or Lewis acids, whereas the N9-isomer is generally more stable. acs.org This stability is a key consideration in the design and synthesis of analogues.

From a molecular interaction perspective, the tert-butyl group is primarily involved in van der Waals and hydrophobic interactions within a protein's binding pocket. Its significant steric bulk can:

Dictate Binding Orientation: The size of the tert-butyl group can force the purine ring into a specific, and potentially more favorable, orientation for interaction with key residues in the target protein.

Improve Selectivity: The specific size and shape requirements of a hydrophobic pocket that can accommodate a tert-butyl group can contribute to the compound's selectivity for its intended target over other proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to connect the chemical structure of a compound with its biological activity. For this compound analogues, both 2D and 3D-QSAR models have been developed to guide drug design. mdpi.comresearchgate.net

Development of 2D and 3D-QSAR Models

2D-QSAR: These models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (logP), molar refractivity, and electronic parameters. researchgate.net For series of substituted purine analogues, 2D-QSAR models have been developed using methods like Partial Least Squares (PLS) regression to identify key descriptors that influence activity. researchgate.net

3D-QSAR: These models provide a more detailed, three-dimensional understanding of SAR. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govmdpi.comresearchgate.netnih.gov In these approaches, a series of aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then correlated with the biological activity data to generate contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.netresearchgate.net For example, 3D-QSAR models for 2,6,9-trisubstituted purines have successfully elucidated the structural requirements for their cytotoxic effects. nih.govresearchgate.net

Correlating Steric and Electronic Parameters with Biological Activity

A key outcome of QSAR studies on purine analogues is the quantification of the relative importance of steric and electronic properties.

Steric Parameters: 3D-QSAR models have demonstrated that steric properties often play a dominant role in explaining the cytotoxicity of these compounds. nih.govresearchgate.netnih.gov CoMFA and CoMSIA contour maps frequently show that bulky substituents are favored in some regions (e.g., around the C6 position) but disfavored in others (e.g., around the C2 position). nih.govmdpi.com This highlights the importance of shape complementarity between the ligand and the receptor binding site. Studies have shown that steric properties can account for as much as 70% of the contribution to the cytotoxic activity of certain purine derivatives. nih.govnih.gov

Electronic Parameters: While often secondary to steric effects, electronic properties still make a significant contribution (around 30%) to the biological activity. nih.govnih.gov Electrostatic contour maps from 3D-QSAR can indicate regions where electropositive or electronegative potentials are favorable. This information guides the introduction of substituents that can form beneficial electrostatic interactions, such as hydrogen bonds or halogen bonds, with the target protein.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational tool used to distill the essential steric and electronic features required for a molecule to interact with a specific biological target. creative-biolabs.comvolkamerlab.org A pharmacophore model represents the 3D arrangement of features like hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and charged groups. volkamerlab.orgnih.gov

For purine analogues, ligand-based pharmacophore models have been generated from sets of known active compounds. mdpi.com These models identify the common structural motifs responsible for their biological activity. A typical pharmacophore model for a purine-based inhibitor might include:

Aromatic Rings: The purine core itself often serves as a key aromatic feature. mdpi.com

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the purine ring and substituents at the C2 and C6 positions can act as hydrogen bond acceptors or donors. mdpi.comnih.gov

Hydrophobic Centers: The N9-tert-butyl group or other alkyl substituents, as well as parts of the C6-arylpiperazinyl moiety, are often identified as crucial hydrophobic features. mdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This approach facilitates the discovery of new chemical scaffolds that retain the necessary interaction points for biological activity, moving beyond simple analogue derivatization. researchgate.netnih.gov

Mechanistic and Computational Investigations of 9 Tert Butyl 2,6 Dichloro 9h Purine Analogues

Computational Chemistry and Molecular Docking Studies

Computational approaches, including molecular docking and virtual screening, have been instrumental in identifying potential biological targets and predicting the binding interactions of 2,6,9-trisubstituted purine (B94841) derivatives. These in silico methods provide valuable insights into the structural basis of their activity before undertaking more resource-intensive experimental studies.

Molecular docking simulations have been used to explore the binding of purine analogues to the ATP-binding pocket of various enzymes, a common target due to the structural similarity of the purine scaffold to adenosine. nih.gov For instance, in silico studies of new 2,6,9-trisubstituted purine derivatives have predicted their interaction with the ATP binding sites of kinases such as Bcr-Abl, BTK, and FLT3-ITD, which are implicated in different forms of leukemia. nih.gov

Similarly, high-throughput virtual screening of a vast library of purine-type compounds was conducted to identify potential inhibitors of katanin, an ATP-dependent microtubule-severing enzyme. nih.gov The docking studies identified the most favorable conformations of these compounds within the ATP binding pocket of katanin, highlighting key interactions with amino acid residues. nih.gov While specific studies focusing solely on 9-(tert-butyl)-2,6-dichloro-9H-purine are not detailed, the general findings for 9-alkyl-2,6-dichloropurines suggest that the purine core forms crucial hydrogen bonds, while the substituents at the N9, C2, and C6 positions engage in hydrophobic and other interactions that determine binding specificity and affinity. nih.govnih.gov For example, docking of various 9-(2-hydroxypropyl)purine analogues into the active site of Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK) revealed specific orientations and interactions with key amino acid residues. harvard.edu

A primary output of molecular docking studies is the estimation of binding energy, which helps in ranking potential inhibitors. dundee.ac.uk In the virtual screening of purine analogues against katanin, compounds were filtered based on their binding affinity, with the top candidates exhibiting binding energies of ≤ -10 kcal/mol, indicating a strong predicted interaction with the enzyme's ATP binding site. nih.gov This computational approach allows for the prioritization of compounds for synthesis and experimental testing. nih.gov The use of scoring functions, such as those based on the AMBER force field in AutoDock, provides quantitative estimates of binding affinities that can correlate with experimentally determined inhibitory activity. nih.gov

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| Purine-type compounds | Katanin | ≤ -10 |

This table shows the binding energy threshold used to select top candidate compounds from a virtual screening against the katanin protein. nih.gov

In silico screening has proven to be a powerful tool for discovering novel inhibitors from large compound libraries. nih.gov A pipeline for a katanin-targeted drug discovery process began with a dataset of 276,280 purine-type compounds retrieved from the PubChem database. nih.gov These compounds were subjected to an initial virtual screening against the katanin target protein structure (PDB ID: 5ZQM). nih.gov This high-throughput screening approach rapidly identifies a smaller, more manageable set of "hit" compounds with a higher probability of being active. nih.gov

Furthermore, computational methods are used in virtual library design. Based on a lead structure like the 2,6,9-trisubstituted purine scaffold, virtual libraries can be created by systematically modifying substituents at various positions (C2, C6, and N9). These virtual compounds can then be docked into a target's active site to predict their binding affinities, guiding the synthesis of analogues with potentially improved potency and selectivity. nih.govmdpi.com

In Vitro Mechanistic Elucidation of Biological Activities

Experimental studies are essential to validate computational predictions and to fully understand the biological effects of these compounds. In vitro assays using purified enzymes and cultured cell lines have provided concrete evidence for the mechanisms of action of this compound analogues.

The purine scaffold is a well-established framework for developing enzyme inhibitors, particularly for cyclin-dependent kinases (CDKs). nih.gov Novel 2,6,9-trisubstituted purines have been synthesized and evaluated as potent CDK12 inhibitors. mdpi.com Structure-activity relationship (SAR) studies revealed that modifications at the N9 position significantly impact inhibitory activity. For example, an analogue with an ethyl group at the N9 position showed a CDK12/cyclinK IC50 of 16 nM, whereas switching to a bulkier isopropyl group decreased the potency (IC50 = 221 nM). mdpi.com

Another class of enzymes targeted by purine analogues are phosphodiesterases (PDEs), which hydrolyze cyclic nucleotides like cAMP and cGMP. pharm.or.jp Analogues such as 2-chloro-9-(2,6-difluorobenzyl)adenine and 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine were found to be effective inhibitors of both PDE2 and PDE4, with IC50 values in the low micromolar range. pharm.or.jp This demonstrates that substitutions on the purine ring can modulate both potency and selectivity against different enzyme families. pharm.or.jp

| Compound | Target Enzyme | IC50 (µM) |

| 2-chloro-9-(2,6-difluorobenzyl)adenine | PDE2 | 0.72 |

| 2-chloro-9-(2,6-difluorobenzyl)adenine | PDE4 | 1.7 |

| 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | PDE2 | 5.9 |

| 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine | PDE4 | 1.4 |

This table presents the in vitro inhibitory activity of selected 2,6,9-trisubstituted purine analogues against phosphodiesterase (PDE) isozymes, illustrating their potency and selectivity. pharm.or.jp

Several studies have demonstrated that substituted purines can induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov The cytotoxic effects of a series of 2,6,9-trisubstituted purine derivatives were evaluated against various cancer cell lines, including HL-60, H1975, HCT116, and HeLa cells. nih.gov

Mechanistic studies on related alkylated purines, such as 6-dimethylaminopurine (B21663) (6-DMAP), have shed light on the specific pathways involved. nih.gov Treatment of human lymphoma U937 cells with 6-DMAP induced apoptosis in a dose- and time-dependent manner, characterized by DNA fragmentation, phosphatidylserine (B164497) externalization, and a decrease in mitochondrial membrane potential. nih.gov This points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govmdpi.com Further investigation through Western blotting revealed a decrease in the anti-apoptotic protein Bcl-XL, an increase in the pro-apoptotic protein Bax, and the subsequent release of cytochrome c from the mitochondria. nih.gov These events culminated in the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov These findings suggest that purine analogues can trigger apoptosis by modulating the balance of Bcl-2 family proteins and initiating the mitochondrial caspase-dependent pathway. nih.gov

Cell Cycle Perturbation Studies

Purine analogues, a class of compounds to which this compound belongs, are known to exert cytotoxic effects by interfering with the cell cycle. nih.gov The progression of the cell cycle is a tightly regulated process involving a series of checkpoints controlled by cyclin-dependent kinases (CDKs). nih.gov Many 2,6,9-trisubstituted purines have been specifically designed and investigated as potent inhibitors of CDKs. nih.govcncb.ac.cn Inhibition of these crucial enzymes can halt the cell cycle, preventing cellular proliferation. nih.gov

Studies on various purine analogues demonstrate that they can induce cell cycle arrest at different phases. The specific phase of arrest often depends on the compound's structure and the genetic background of the cancer cells, such as their p53 status. For instance, some 2,6-diamino-substituted purine derivatives have been shown to cause cell cycle arrest in the G2/M phase, particularly in cells where the p53 tumor suppressor protein is compromised. In contrast, other purine analogues can lead to an accumulation of cells in the G0/G1 or S-phases of the cell cycle. mdpi.com The bulky tert-butyl group at the N9 position of this compound is a significant structural feature, as research on similar purine-based CDK inhibitors has shown that increased steric bulk at this position can influence the inhibitory potential of the compound.

The primary method for analyzing cell cycle distribution is flow cytometry, where cellular DNA is stained with a fluorescent dye. This technique allows for the quantification of cells in the G1, S, and G2/M phases, providing data on the effects of a compound on cell cycle progression.

Table 1: Effects of Representative Purine Analogues on Cell Cycle Phases in Cancer Cell Lines

| Compound Type | Cell Line | Effect | Potential Target |

|---|---|---|---|

| 2,6-diamino-substituted purine | MCF-7 (p53-deficient) | G2/M Arrest | Aurora Kinases, CDKs |

| O-methylated flavonol | MOLM-13 (AML) | G0/G1 Arrest | FLT3, JAK2/3, STAT3 |

This table illustrates the types of cell cycle effects observed with various purine analogues and related kinase inhibitors that target cell proliferation signals.

Investigation of Antimetabolite Properties

Purine analogues are a well-established class of antimetabolites used in cancer therapy. nih.gov Their fundamental mechanism of action relies on their structural similarity to endogenous purine bases, namely adenine (B156593) and guanine, which are essential building blocks for DNA and RNA. clevelandclinic.orgnih.gov By mimicking these natural metabolites, purine analogues can disrupt the synthesis of nucleic acids in several ways. pharmacologyeducation.org

The primary mechanisms by which purine antimetabolites interfere with cellular metabolism include:

Inhibition of de novo purine synthesis: They can inhibit key enzymes involved in the multi-step pathway that produces purine nucleotides. nih.gov

Inhibition of DNA Polymerase: After being converted into their triphosphate forms within the cell, these analogues can compete with natural deoxynucleotides for the active site of DNA polymerase, thereby inhibiting DNA replication. youtube.com

Incorporation into Nucleic Acids: The analogues can be fraudulently incorporated into the growing DNA or RNA chains. nih.govpharmacologyeducation.org This incorporation can disrupt the integrity of the genetic material, leading to DNA strand breaks and triggering apoptosis (programmed cell death). nih.gov

Antimetabolites are designed to target highly proliferating cells, such as cancer cells, which have a high demand for nucleotide pools to sustain rapid DNA synthesis. pharmacologyeducation.org The disruption of these pathways ultimately leads to an S-phase cell cycle arrest and cell death. youtube.com Compounds like 6-mercaptopurine (B1684380) and fludarabine (B1672870) are classic examples of purine analogues that function through these antimetabolite mechanisms. pharmacologyeducation.orgyoutube.com Given its structure as a purine derivative, this compound is anticipated to function via similar antimetabolite pathways, interfering with DNA replication and cellular proliferation. nih.gov

Biophysical Characterization of Molecular Interactions

Understanding the specific molecular interactions between a compound and its biological target is crucial for elucidating its mechanism of action. For purine analogues, this involves characterizing their binding to target enzymes such as kinases or polymerases. Techniques like molecular docking, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in these investigations.

Molecular Docking: This computational technique is used to predict the preferred orientation of a ligand when bound to a target protein. For example, docking studies of novel 9-(2-hydroxypropyl)purine derivatives with Herpesviral Thymidine Kinase have been used to understand their binding modes and predict their potential as either substrates or inhibitors. harvard.edu Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the purine core and specific amino acid residues in the active site of the enzyme.

X-ray Crystallography and NMR: These experimental techniques provide high-resolution data on the three-dimensional structure of a ligand-protein complex. Studies on a related compound, 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine, have detailed its crystal structure and the network of hydrogen bonds (C—H⋯O and C—H⋯N) that stabilize its conformation. nih.gov While π–π stacking is common for purine heterocycles, it was not observed in the crystal structure of this specific analogue, highlighting that interactions are highly dependent on the precise substitution pattern. nih.gov

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) can be used to study the electronic structure of purine derivatives. researchgate.net For 2,6-dichloropurine (B15474) ribonucleoside, DFT and Nuclear Quadrupole Resonance (NQR) spectroscopy were used to analyze the character of the C-Cl bonds. These calculations predicted that the chlorine atom at the C6 position is more susceptible to nucleophilic attack than the one at the C2 position, which has implications for its chemical reactivity and potential interactions with biological nucleophiles. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine |

| 2,6-dichloropurine ribonucleoside |

| 6-mercaptopurine |

| Adenine |

| Fludarabine |

| Guanine |

Applications of 9 Tert Butyl 2,6 Dichloro 9h Purine Scaffold in Chemical Biology

Development of Novel Purine (B94841) Nucleoside and Nucleotide Analogues

The 9-(tert-butyl)-2,6-dichloro-9H-purine scaffold is instrumental in the synthesis of novel purine nucleoside and nucleotide analogues, which are crucial for probing biological systems and developing new drugs. The dichloro substitutions at the C2 and C6 positions provide reactive sites for sequential and regioselective modifications. This allows chemists to introduce a variety of functional groups, mimicking the diversity of natural nucleosides or creating entirely new structures with unique biological properties.

For instance, the chlorine at the C6 position is more reactive than the one at the C2 position, enabling selective substitution reactions. This differential reactivity is exploited to first introduce a specific amine or other nucleophile at C6, followed by modification at the C2 position. This step-wise approach is fundamental to building complex purine analogues from the simpler 2,6-dichloropurine (B15474) starting material, which is then often alkylated at the N9 position. While the tert-butyl group in the title compound is not a sugar mimic, the principles of sequential substitution on the purine core are the same as those used in creating complex nucleoside analogues from related starting materials like 2,6-dichloropurine.

Construction of Diverse Chemical Libraries for Biological Screening

The this compound scaffold is a key building block for combinatorial chemistry and the construction of diverse chemical libraries. Its structure allows for a three-point diversification strategy: modifications at the C2, C6, and N9 positions. Starting with 2,6-dichloropurine, different groups can be installed at the N9 position, such as the tert-butyl group, followed by sequential substitutions at the C6 and C2 positions with various amines, alcohols, or other nucleophiles. mdpi.commdpi.com

This systematic approach enables the rapid generation of hundreds or thousands of unique 2,6,9-trisubstituted purine derivatives. mdpi.com These libraries, containing a wide range of chemical functionalities and spatial arrangements, are then subjected to high-throughput biological screening against various targets, such as protein kinases or cancer cell lines. This methodology has proven efficient in identifying lead compounds for drug discovery programs. For example, libraries of 2,6,9-trisubstituted purines have been synthesized and screened for their ability to inhibit cyclin-dependent kinases (CDKs), leading to the discovery of potent and selective inhibitors.

Design and Synthesis of Targeted Probes for Signaling Pathways

Derivatives originating from the 2,6,9-trisubstituted purine scaffold, for which this compound is a precursor, are valuable for designing and synthesizing targeted molecular probes. These probes are essential tools for elucidating complex biological signaling pathways. For example, purine derivatives have been developed as inhibitors for critical signaling proteins like kinases, which are often dysregulated in diseases such as cancer. mdpi.comnih.gov

One notable example is the targeting of the Hedgehog (Hh) signaling pathway, which, when aberrantly regulated, can lead to various cancers. A 2,6,9-trisubstituted purine derivative was identified as a potent inhibitor of this pathway. mdpi.com Similarly, derivatives have been designed to inhibit Bcr-Abl, a mutated tyrosine kinase responsible for chronic myeloid leukemia (CML). mdpi.comnih.gov These targeted inhibitors can be further modified, for instance by attaching fluorescent tags or biotin, to create probes that can be used to visualize the location of the target protein within cells, pull down interacting proteins, or measure enzyme activity, thereby providing deep insights into cellular signaling networks.

Contribution to the Discovery of Biologically Active Agents

The versatility of the this compound scaffold has significantly contributed to the discovery of a wide range of biologically active agents across multiple therapeutic areas.

The 2,6,9-trisubstituted purine framework is a well-established source of anticancer lead compounds. A primary focus has been the development of inhibitors for cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and cancer cell proliferation. mdpi.commdpi.com

Research has led to the synthesis of numerous purine derivatives with significant cytotoxic activity against various human cancer cell lines, including leukemia, breast cancer, and lung cancer. mdpi.commdpi.comnih.gov For example, specific 2,6,9-trisubstituted purines have been identified as potent inhibitors of CDK12, a kinase implicated in trastuzumab-resistant HER2-positive breast cancer. mdpi.com Other derivatives have shown potent inhibition of the Bcr-Abl oncoprotein, including mutations that confer resistance to standard therapies, offering new avenues for treating chronic myeloid leukemia. mdpi.comnih.gov Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, highlighting their therapeutic potential. mdpi.comnih.gov

Below is a table summarizing the activity of a representative 2,6,9-trisubstituted purine derivative, Compound 7h, against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 7h | IC₅₀ (µM) of Cisplatin (Reference) |

| HL-60 | Promyelocytic Leukemia | 1.8 | 3.0 |

| K-562 | Chronic Myeloid Leukemia | 7.0 | 4.0 |

| NCI-H460 | Non-small Cell Lung Cancer | 3.0 | 3.0 |

| MCF-7 | Breast Adenocarcinoma | 10.0 | 7.0 |

| PC-3 | Prostate Adenocarcinoma | 3.0 | 3.0 |

| CACO-2 | Colorectal Adenocarcinoma | >100 | 12.0 |

| A-549 | Lung Carcinoma | 6.0 | 5.0 |

Data sourced from studies on 2,6,9-trisubstituted purine derivatives. mdpi.comnih.govresearchgate.net

The purine scaffold has also been explored for the development of antimalarial agents. The malaria parasite, Plasmodium falciparum, relies on its own set of protein kinases for survival and replication, which are distinct from their human counterparts. This makes parasite-specific kinases attractive targets for new drugs. researchgate.net

Libraries of 2,6,9-trisubstituted purines, structurally related to known kinase inhibitors like roscovitine, have been screened for their ability to inhibit the growth of P. falciparum. researchgate.net This research has identified several compounds with potent antimalarial activity, suggesting that the purine scaffold can be optimized to selectively target parasite kinases over human kinases, providing a promising strategy for developing new treatments for malaria. researchgate.net

The broad biological relevance of the purine scaffold has prompted its investigation in numerous other therapeutic areas.

Antiviral Agents: Purine analogues have a long history as antiviral drugs. The structural similarity of synthetic purine derivatives to natural nucleosides allows them to interfere with viral replication by inhibiting viral polymerases. This established mechanism provides a strong rationale for exploring novel 2,6,9-trisubstituted purines for antiviral activity.

Cardiomyogenesis Inducing Agents: Researchers have synthesized and screened 2,6-diamino-substituted purines as potential agents to induce cardiomyogenesis—the formation of heart muscle cells. researchgate.netresearchgate.net These efforts are inspired by the activity of another purine derivative, reversine, which can induce cells to de-differentiate into progenitor cells that can then be guided to form new cell types. By creating purine analogues of known cardiogenesis-inducing molecules ("cardiogenols"), scientists aim to develop new therapies for heart repair. researchgate.net

Anti-inflammatory and Antibiotic Potential: Given that purines are central to a vast array of metabolic and signaling processes, derivatives of this scaffold are continuously being explored for a wide range of biological activities, including as potential anti-inflammatory and antibiotic agents. mdpi.com

Emerging Research Directions and Future Perspectives

Innovative Synthetic Methodologies for Complex Purine (B94841) Architectures

The synthesis of complex purine derivatives like 9-(tert-butyl)-2,6-dichloro-9H-purine is constantly evolving, with new methodologies aiming to improve efficiency, yield, and structural diversity. numberanalytics.com Traditional methods often require multi-step processes, but recent advancements are paving the way for more streamlined and versatile synthetic routes.

Key innovative approaches include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to dramatically reduce reaction times and often increase yields for purine synthesis. numberanalytics.com For instance, the crucial steps in creating 2,6,9-trisubstituted purines can be accelerated using this method. nih.gov

Catalytic Synthesis: The use of transition metal catalysts, such as palladium and nickel, has expanded the toolkit for creating C-C and C-N bonds at various positions on the purine ring. numberanalytics.commdpi.com These methods allow for the introduction of diverse aryl and heteroaryl groups, which is critical for exploring the structure-activity relationships (SAR) of compounds like this compound. mdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net This approach offers a rapid and cost-effective way to generate libraries of diverse purine analogs for screening. researchgate.net

Mechanochemical Synthesis: This solvent-free, green chemistry approach uses mechanical force (grinding) to initiate chemical reactions. researchgate.net It has shown promise for the synthesis of various heterocyclic compounds and represents a sustainable alternative to traditional solution-based methods. researchgate.net

A notable synthetic strategy for N9-alkylation involves the direct alkylation of a substituted purine base. For example, the synthesis of 9-butyl-2,6-dichloro-9H-purine, a close analog of the title compound, has been achieved through this route. nih.govsemanticscholar.org Similarly, methods have been developed for the regioselective introduction of tert-alkyl groups, such as tert-butyl, at the N7 or N9 position of the purine scaffold using catalysts like SnCl₄. nih.gov These advancements are crucial for efficiently producing specific isomers needed for biological evaluation.

Advanced Computational Approaches in Drug Discovery

Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govresearchgate.net For purine derivatives, including this compound, these approaches provide deep insights into their potential as therapeutic agents.

Key Computational Techniques:

| Technique | Application in Purine Drug Discovery | Reference |

| Virtual Screening | Identifies potential drug candidates from large chemical libraries by predicting their ability to bind to a specific biological target. This is used to find new purine-based molecules that could interact with targets like kinases or other enzymes involved in disease. | wikipedia.orgfrontiersin.org |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule (ligand) to a target protein. This helps in understanding the interactions between purine analogs and their receptors, guiding the design of more potent compounds. | frontiersin.orgnih.gov |

| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. This is used to design new purine derivatives with improved efficacy. | nih.govresearchgate.net |

| 3D-QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models that correlate the 3D structural properties of molecules with their biological activity. For 2,6,9-trisubstituted purines, 3D-QSAR studies have shown that steric properties can be more influential than electronic properties in determining cytotoxicity. nih.govresearchgate.net | |

| Machine Learning and AI | AI algorithms are increasingly used to analyze vast datasets and predict the activity of compounds, helping to identify novel drug candidates from extensive chemical libraries more efficiently. wikipedia.org |

These computational tools allow researchers to build models that predict the biological activity of novel purine derivatives. For example, 3D-QSAR models for a series of 2,6,9-trisubstituted purines revealed that connecting an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity, whereas bulky groups at the C2 position are not. nih.govresearchgate.net Such insights are invaluable for rationally designing the next generation of purine-based drug candidates.

Translational Research Opportunities from Preclinical Findings

The ultimate goal of synthesizing and evaluating novel compounds like this compound is to translate promising preclinical findings into effective clinical therapies. Purine analogs have a rich history in medicine, forming the basis for treatments against cancers and viruses. wikipedia.orgnih.gov

Preclinical studies on various 2,6,9-trisubstituted purines have demonstrated significant potential, particularly as anticancer agents. nih.gov Research has shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. nih.govugr.es

Key Preclinical Findings and Translational Potential:

Cytotoxicity in Cancer Cell Lines: Numerous 2,6,9-trisubstituted purine derivatives have been tested against panels of human cancer cell lines, with some compounds showing high potency, even at sub-micromolar concentrations. nih.govnih.gov For instance, specific derivatives have shown significant activity against leukemia, lung cancer, and colon cancer cell lines. nih.govsemanticscholar.org

Mechanism of Action: Studies have begun to elucidate how these compounds exert their anticancer effects. One derivative, compound 7h from a study on 2,6,9-trisubstituted purines, was found to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells. nih.gov Understanding these mechanisms is crucial for identifying patient populations that are most likely to respond to treatment.

Selective Activity: A key goal in cancer therapy is to develop drugs that kill malignant cells while sparing healthy ones. semanticscholar.org Research into purine analogs has identified compounds with promising selectivity for cancer cells over non-neoplastic cell lines. nih.govugr.es This selectivity is a critical factor for advancing a compound into clinical trials. qiagenbioinformatics.com

Target Identification: The purine scaffold is known to interact with a wide range of biological targets, especially protein kinases, which are often dysregulated in cancer. nih.gov Identifying the specific molecular targets of active compounds like this compound is a vital step in the translational process, enabling the use of biomarkers to guide clinical development. qiagenbioinformatics.com

The journey from a promising preclinical compound to an approved drug is long and complex. However, the consistent and potent anticancer activity observed in various 2,6,9-trisubstituted purine derivatives provides a strong rationale for their continued development. Future work will likely focus on optimizing their pharmacological properties, confirming their efficacy and safety in animal models, and ultimately, evaluating the most promising candidates in human clinical trials.

常见问题

Q. What are the established synthetic routes for 9-(tert-butyl)-2,6-dichloro-9H-purine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of 2,6-dichloro-9H-purine with tert-butyl halides (e.g., tert-butyl bromide) in the presence of a base such as potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used under reflux (60–80°C) for 12–24 hours. Yield optimization requires precise stoichiometric ratios (1:1.2 purine:alkylating agent) and inert atmospheres to prevent side reactions .

Q. How do substitution patterns at the 2- and 6-positions affect the compound's reactivity in downstream modifications?

The electron-withdrawing chlorine atoms at positions 2 and 6 activate the purine ring for nucleophilic substitution. For example, amines or thiols can replace these chlorides under basic conditions (e.g., NaOH in ethanol). Reactivity trends can be quantified using Hammett constants or computational modeling to predict regioselectivity .

Q. What spectroscopic methods are most reliable for structural confirmation?

- NMR : H and C NMR identify tert-butyl protons (δ ~1.4 ppm) and aromatic carbons (δ ~150–160 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClN requires m/z 248.0284).

- X-ray Crystallography : Resolves bond angles (e.g., N9–C4–C5 = 105.9°) and confirms stereochemistry in derivatives .

Advanced Research Questions

Q. What strategies optimize enantiomeric resolution of chiral derivatives, and how is stereochemical purity validated?

Chiral derivatives (e.g., ribofuranosyl analogs) can be resolved using semipreparative chiral columns (e.g., CHIRALPAK® IA) with hexane/t-BuOMe/iPrOH eluents. Stereochemical validation involves polarimetry ([α] measurements) and circular dichroism (CD) spectroscopy. For example, (R)- and (S)-enantiomers exhibit specific rotations of ±40–45° (c = 0.2–0.3 in THF) .

Q. How does the tert-butyl group modulate biological activity compared to other alkyl substituents?

The tert-butyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Comparative studies with methyl or heptyl analogs show tert-butyl derivatives exhibit higher phosphodiesterase (PDE) inhibition (IC < 10 µM) due to steric effects that stabilize enzyme binding. Activity is assessed via in vitro assays using purified PDE isoforms .

Q. What computational methods predict the compound's interactions with biological targets?

Q. How are conflicting crystallographic data reconciled for purine derivatives?

Discrepancies in bond angles (e.g., C6–Cl10 vs. N7–C8) are resolved by refining X-ray data with SHELXL. Multi-conformational models and Hirshfeld surface analysis validate packing interactions (e.g., C–H···Cl hydrogen bonds) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。